molecular formula C22H18BrN7OS2 B11403588 N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide

N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide

Cat. No.: B11403588
M. Wt: 540.5 g/mol
InChI Key: FAZXJVFOKYKQJM-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to minimize costs and maximize efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide
  • N-[5-(4-fluorophenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide

Uniqueness

N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide stands out due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H18BrN7OS2

Molecular Weight

540.5 g/mol

IUPAC Name

N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide

InChI

InChI=1S/C22H18BrN7OS2/c1-2-17(33-22-25-19-18(28-30-22)14-5-3-4-6-15(14)24-19)20(31)26-21-29-27-16(11-32-21)12-7-9-13(23)10-8-12/h3-10,17H,2,11H2,1H3,(H,24,25,30)(H,26,29,31)

InChI Key

FAZXJVFOKYKQJM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN=C(CS1)C2=CC=C(C=C2)Br)SC3=NC4=C(C5=CC=CC=C5N4)N=N3

Origin of Product

United States

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